tert-Butyl 2-propylhydrazinecarboxylate

Description

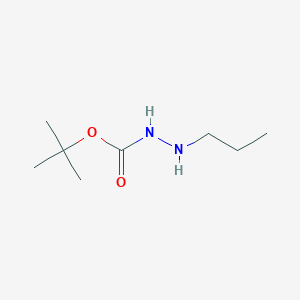

Structure

2D Structure

3D Structure

Properties

CAS No. |

112383-13-8 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

tert-butyl N-(propylamino)carbamate |

InChI |

InChI=1S/C8H18N2O2/c1-5-6-9-10-7(11)12-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

QZVPDPRVIAYRJS-UHFFFAOYSA-N |

SMILES |

CCCNNC(=O)OC(C)(C)C |

Canonical SMILES |

CCCNNC(=O)OC(C)(C)C |

Synonyms |

Hydrazinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Propylhydrazinecarboxylate

Direct Synthetic Approaches and Optimization Strategies

Direct synthetic routes to tert-butyl 2-propylhydrazinecarboxylate focus on the formation of the N-propyl bond on the pre-formed hydrazinecarboxylate scaffold. These methods are often preferred for their straightforwardness and potential for high efficiency.

Condensation and Alkylation Reactions for Hydrazinecarboxylate Formation

A primary strategy for the synthesis of this compound involves the direct alkylation of tert-butyl carbazate (B1233558). This method relies on the nucleophilicity of the nitrogen atoms in the hydrazinecarboxylate. The reaction typically proceeds by deprotonation of tert-butyl carbazate with a suitable base to generate a more nucleophilic species, which then undergoes an S(_N)2 reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

The regioselectivity of the alkylation is a critical aspect, as tert-butyl carbazate has two nitrogen atoms available for substitution. The N2 position (the nitrogen atom further from the carbonyl group) is generally more nucleophilic and less sterically hindered, making it the preferred site of alkylation. The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of di-substituted products. Common bases used in this transformation include potassium carbonate, sodium hydride, and organic bases such as triethylamine (B128534).

Another approach involves a tandem condensation-N-alkylation reaction. In this one-pot method, a hydrazine (B178648) can react with an aldehyde and an alkyl halide in the presence of a base. parchem.com This methodology can be adapted for the synthesis of this compound.

Development of High-Yielding and Scalable Synthesis Protocols

The development of high-yielding and scalable protocols for the synthesis of this compound is crucial for its potential applications. Optimization of reaction parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants is essential to maximize the yield and purity of the product.

For direct alkylation methods, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the S(_N)2 reaction. The reaction temperature can be adjusted to control the rate of reaction and minimize side reactions. Scalability of these processes requires careful consideration of heat transfer and reagent addition rates to maintain consistent reaction conditions. The development of protocols that minimize the need for chromatographic purification, such as crystallization or distillation, is also a key aspect of creating a scalable synthesis.

Reductive amination represents a highly efficient and scalable alternative for the synthesis of this compound. This method involves the reaction of tert-butyl carbazate with propanal to form a hydrazone intermediate, which is then reduced in situ to the desired product. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org The conditions for reductive amination are generally mild and the reaction often proceeds with high chemoselectivity, making it a robust and scalable method.

| Method | Reactants | Typical Reagents & Conditions | Advantages |

| Direct Alkylation | tert-Butyl carbazate, Propyl halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN) | Straightforward, good for simple alkyl groups |

| Reductive Amination | tert-Butyl carbazate, Propanal | Reducing agent (e.g., NaBH₄, H₂/Pd-C) | High yield, good for a variety of aldehydes |

This table provides a general overview of synthetic methodologies.

Application of Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) offers a powerful and environmentally friendly approach to the synthesis of this compound. This technique is particularly useful for the alkylation of tert-butyl carbazate with a propyl halide, where the reactants may be present in two immiscible phases (e.g., an aqueous phase containing the deprotonated carbazate and an organic phase containing the alkyl halide).

The choice of the phase-transfer catalyst, solvent system, and base are critical parameters that need to be optimized for a specific reaction. The efficiency of the PTC process is dependent on the ability of the catalyst to effectively transport the nucleophile across the phase boundary.

Synthesis from Precursor Molecules and Intermediate Derivatization

An alternative strategy for the synthesis of this compound involves the use of key precursor molecules that are subsequently derivatized to introduce the desired propyl group. This approach allows for greater flexibility in the synthesis of a variety of substituted hydrazinecarboxylates.

Identification and Utilization of Key Precursor Compounds

The most crucial precursor for the synthesis of this compound is tert-butyl carbazate (also known as N-Boc-hydrazine). mdpi.com This compound is commercially available and can be synthesized through several established methods. A common laboratory-scale synthesis involves the reaction of di-tert-butyl dicarbonate (B1257347) with hydrazine hydrate (B1144303) in a suitable solvent like isopropanol. nsf.gov This reaction is typically performed at low temperatures to control the reactivity of the reagents and achieve a high yield of the mono-Boc-protected hydrazine. nsf.gov

Another well-established method for the preparation of tert-butyl carbazate involves the reaction of tert-butyl chloroformate with hydrazine. orgsyn.org The availability of reliable and scalable syntheses for tert-butyl carbazate makes it an ideal starting material for the subsequent introduction of the propyl moiety.

Strategic Introduction of the Propyl Moiety

With tert-butyl carbazate as the key precursor, the strategic introduction of the propyl group can be achieved through several methods, primarily direct alkylation and reductive amination as previously discussed.

The direct alkylation of tert-butyl carbazate with a propylating agent such as propyl bromide or propyl iodide is a common approach. The reaction is typically carried out in the presence of a base to deprotonate the more nucleophilic NH₂ group of the carbazate, facilitating the nucleophilic attack on the propyl halide. The choice of base and solvent is critical to control the extent of alkylation and to minimize the formation of the di-propylated product.

Alternatively, the reductive amination of propanal with tert-butyl carbazate offers a highly efficient and selective method for introducing the propyl group. organic-chemistry.org This two-step, one-pot process involves the initial formation of a hydrazone intermediate from the condensation of propanal and tert-butyl carbazate, followed by the in-situ reduction of the C=N double bond. This method is advantageous as it avoids the use of alkyl halides and often proceeds under mild conditions with high yields.

| Precursor Compound | Method of Propyl Introduction | Reagents | Key Considerations |

| tert-Butyl carbazate | Direct Alkylation | Propyl bromide, Base (e.g., K₂CO₃) | Control of mono- vs. di-alkylation |

| tert-Butyl carbazate | Reductive Amination | Propanal, Reducing agent (e.g., NaBH₃CN) | Formation and reduction of hydrazone intermediate |

This table illustrates the strategic introduction of the propyl moiety from a key precursor.

Integration of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for tert-butyl hydrazinecarboxylate derivatives is increasingly influenced by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. While specific green chemistry applications for the synthesis of this compound are not extensively documented, principles can be applied based on related transformations.

One key area of focus is the use of safer and more environmentally benign reagents and solvents. For instance, traditional syntheses of the core tert-butyl carbazate structure often involve reagents like phosgene (B1210022) derivatives or intermediates that require harsh reaction conditions. orgsyn.org A greener approach involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate, often in a more benign solvent like isopropanol, which offers high atom economy and yields a product that can be isolated with simple workup procedures. chemicalbook.com

Another green chemistry principle is the reduction of derivatization steps. Methodologies that allow for the direct and selective introduction of the propyl group onto the hydrazinecarboxylate backbone in a single step are preferable to multi-step sequences that require protection and deprotection.

Furthermore, the use of solvent-free reaction conditions represents a significant advancement in green chemistry. For related nitrogen-based reactions, reagents like tert-butyl nitrite (B80452) (TBN) have been successfully used for N-nitrosation of secondary amines under solvent-free conditions. rsc.org This approach minimizes waste, reduces potential exposure to volatile organic compounds (VOCs), and often simplifies product isolation. rsc.org Exploring similar solvent-free methodologies, potentially using mechanochemistry or solid-supported reagents for the alkylation of tert-butyl carbazate, could lead to a significantly greener synthesis of this compound.

Comparative Analysis of Synthetic Routes for Related tert-Butyl Hydrazinecarboxylates

The synthesis of this compound can be contextualized by examining the various routes developed for related tert-butyl hydrazinecarboxylates, primarily the parent compound, tert-butyl carbazate, and its N-aryl derivatives. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

The most common and straightforward methods involve the reaction of a hydrazine source with a reagent that introduces the tert-butoxycarbonyl (Boc) group. A comparative analysis reveals differences in reagents, reaction conditions, and yields.

Table 1: Comparative Analysis of Synthetic Routes to tert-Butyl Carbazate

| Starting Material (Boc Source) | Reagent | Typical Solvent | Conditions | Yield | Key Features |

| Di-tert-butyl dicarbonate | Hydrazine hydrate | Isopropanol | 0 °C, 2 hours | ~97% | High yield, mild conditions, common lab reagent. chemicalbook.com |

| t-Butyl S-methylthiolcarbonate | Hydrazine solution | None (neat) or Methylene (B1212753) Dichloride | 105–110 °C, 24 hours | 58–69% | Involves heating; starting material requires prior synthesis. orgsyn.org |

| t-Butyl phenyl carbonate | Hydrazine | Methylene Dichloride | Not specified | Not specified | An alternative to dicarbonate; starting material requires prior synthesis. orgsyn.orgmdpi.com |

For the synthesis of N-substituted derivatives, such as N-aryl hydrazinecarboxylates, more advanced methods involving organometallic reagents are employed. These routes offer a powerful way to form C-N bonds directly.

Table 2: Comparative Analysis of Synthetic Routes to N'-Aryl-N-Boc-hydrazines

| Starting Material | Reagent | Catalyst/Mediator | Conditions | Yield | Key Features |

| Aryl bromide | t-BuLi, then Di-tert-butyl azodicarboxylate (DTBAD) | None | -78 °C to room temperature | 43–71% | Suitable for a range of aryl bromides; requires cryogenic temperatures. nih.gov |

| Arylboronic acid | Di-tert-butyl azodicarboxylate (DTBAD) | Cu(OAc)₂ | Room temperature | Comparable to lithiation method | Milder conditions; suitable for substrates with functional groups sensitive to strong bases like t-BuLi. nih.gov |

These comparative data show a trade-off between reaction conditions, reagent availability, and substrate scope. The synthesis via di-tert-butyl dicarbonate is highly efficient for the unsubstituted tert-butyl carbazate. chemicalbook.com For creating substituted analogs like N-aryl derivatives, the addition of organometallic reagents to azodicarboxylates provides a versatile and effective, albeit more complex, alternative. nih.gov The synthesis of N-alkyl derivatives like this compound would typically proceed via alkylation of the parent tert-butyl carbazate, a route that benefits from the high-yield initial synthesis of the carbazate core.

Chemical Reactivity and Transformative Chemistry of Tert Butyl 2 Propylhydrazinecarboxylate

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group, with its two adjacent nitrogen atoms, is the primary center of nucleophilicity and reactivity in the molecule. The presence of the electron-withdrawing Boc group on one nitrogen atom and an electron-donating propyl group on the other modulates the reactivity of the two nitrogens. The N-H proton is acidic and can be removed by a base, further enhancing the nucleophilicity of the nitrogen.

The nitrogen atom bearing the propyl group in tert-butyl 2-propylhydrazinecarboxylate is nucleophilic and can undergo further alkylation. For instance, the synthesis of tert-butyl 2-alkyl-2-propylhydrazinecarboxylates can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.

Similarly, N-acylation can be achieved by treating this compound with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds readily in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. This acylation is a key step in the synthesis of more complex hydrazine derivatives. A related transformation involves the palladium(II)-catalyzed direct acylation of N-Boc hydrazones with aldehydes, which provides access to 1,2-diacylbenzenes. While this is a reaction of a hydrazone derivative, it highlights the potential for C-H activation and subsequent acylation in related systems.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Propyl bromide | tert-Butyl 2-alkyl-2-propylhydrazinecarboxylate |

| N-Acylation | Acid chloride/anhydride | tert-Butyl 2-acyl-2-propylhydrazinecarboxylate |

The hydrazine moiety of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

A significant application of this reactivity is in the synthesis of pyrazole (B372694) derivatives. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring system. In the case of this compound, reaction with a 1,3-dicarbonyl compound would be expected to yield N-propyl-N'-Boc-protected pyrazoles. The regioselectivity of this cyclocondensation can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Furthermore, a one-pot tandem condensation and N-alkylation reaction has been developed for the synthesis of trisubstituted hydrazones from aldehydes, hydrazines, and alkyl halides. This methodology could potentially be adapted for this compound, allowing for the direct synthesis of complex hydrazone structures.

| Carbonyl Compound | Reaction Conditions | Product Type |

| Aldehyde/Ketone | Acid catalyst | N-Propyl-N'-Boc-hydrazone |

| 1,3-Dicarbonyl Compound | Acid or base catalyst | N-Propyl-N'-Boc-pyrazole |

Transformations of the tert-Butoxycarbonyl (Boc) Group (Protection and Deprotection Strategies)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. acs.org In this compound, the Boc group serves to moderate the reactivity of one of the hydrazine nitrogens and prevent over-alkylation or -acylation.

The primary transformation of the Boc group is its removal, or deprotection, to liberate the free hydrazine. This is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent like methanol (B129727) or dioxane. The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the protonated hydrazine, which is then neutralized in a subsequent workup step. The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

| Deprotection Reagent | Solvent | Key Features |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, volatile byproducts |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Cost-effective, can form hydrochloride salt |

Reactivity and Functionalization of the Propyl Side Chain

While the hydrazine and Boc functionalities are the primary sites of reactivity, the propyl side chain also possesses the potential for chemical modification. Although less commonly targeted, the C-H bonds of the propyl group can be functionalized through various modern synthetic methods.

One potential avenue for functionalization is through C-H activation. Transition metal-catalyzed reactions, particularly with palladium, rhodium, or ruthenium catalysts, could potentially be employed to selectively activate a C-H bond on the propyl chain, allowing for the introduction of new functional groups. For example, directed C-H activation, where a nearby functional group coordinates to the metal catalyst and directs it to a specific C-H bond, could be a viable strategy.

Alternatively, radical-mediated reactions could be used to functionalize the propyl group. The generation of a radical on the propyl chain, for example through hydrogen atom abstraction by a potent radical initiator, would create a site for subsequent reactions such as halogenation, oxidation, or addition to a pi system. The regioselectivity of such a reaction would be influenced by the relative stability of the resulting carbon-centered radical.

Participation in Multi-Component Reactions as an Organic Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The structural features of this compound make it a potentially valuable component in such reactions.

Specifically, N-alkylated hydrazines can be utilized as the amine component in isocyanide-based MCRs, such as the Ugi reaction. rsc.org The Ugi four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, it would be possible to generate complex α-acylamino amide structures bearing a protected hydrazine moiety. Subsequent deprotection of the Boc group and further manipulation of the hydrazine functionality could lead to a diverse array of molecular scaffolds. For instance, N-Boc protected hydrazine has been successfully used in the Ugi tetrazole reaction, demonstrating the feasibility of incorporating protected hydrazine moieties into complex heterocyclic systems through MCRs. nih.govorganic-chemistry.org

| Multi-Component Reaction | Reactants | Potential Product |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide with N-propyl-N'-Boc-hydrazine side chain |

| Ugi-Tetrazole Reaction | Aldehyde/Ketone, Isocyanide, Trimethylsilyl azide | Tetrazole derivative with N-propyl-N'-Boc-hydrazine side chain |

Mechanistic Investigations of Tert Butyl 2 Propylhydrazinecarboxylate Reactions

Elucidation of Reaction Pathways and Transition States

Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surfaces of its reactions. Such studies could identify the structures of transition states, intermediates, and the corresponding activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, in a hypothetical nucleophilic substitution reaction, computational analysis could clarify whether the mechanism is concerted (SN2-like) or proceeds through a stepwise pathway involving a carbocation intermediate (SN1-like), similar to studies on the solvolysis of tert-butyl halides. researchgate.netresearchgate.netlibretexts.orgrsc.org

Role in Radical-Mediated Processes and tert-Butyl Radical Participation

The involvement of tert-butyl 2-propylhydrazinecarboxylate in radical-mediated processes has not been specifically detailed. However, the presence of the tert-butyl group suggests the potential for the formation of the relatively stable tert-butyl radical under appropriate conditions, such as pyrolysis or in the presence of radical initiators. rsc.orgdtu.dk The tert-butyl radical is a well-studied species in organic chemistry. nih.gov

In radical reactions, a common pathway for compounds containing a tert-butyl group is the homolytic cleavage of a bond to generate the tert-butyl radical. princeton.edumdpi.commdpi.com For example, tert-butyl hydroperoxide is known to generate tert-butoxyl and tert-butylperoxyl radicals, which can participate in a variety of oxidation reactions. organic-chemistry.orgorganic-chemistry.orgsemanticscholar.org Should this compound be subjected to conditions that promote radical formation, the stability of the resulting radicals and the subsequent reaction pathways would be of significant interest. Experimental techniques like electron paramagnetic resonance (EPR) spectroscopy could be employed to detect and characterize any radical intermediates formed.

Catalytic Reaction Mechanisms Involving the Compound

Specific catalytic reactions where this compound acts as a substrate or ligand are not well-documented. However, the broader field of catalysis offers insights into potential transformations. For instance, the nitrogen atoms of the hydrazine (B178648) group could coordinate to a metal center, allowing the compound to act as a ligand in transition-metal catalysis.

Furthermore, catalytic processes could be employed to functionalize the molecule itself. For example, manganese-catalyzed reactions have been shown to hydroxylate the C-H bonds of tert-butyl groups in various molecules, a process that proceeds through a powerful manganese-oxo species. researchgate.netchemrxiv.org Iron-catalyzed reactions are also known to involve tert-butyl groups, often through radical pathways initiated by reagents like tert-butyl peroxybenzoate. mdpi.com The application of such catalytic systems to this compound could lead to novel synthetic transformations.

Studies on Stereochemical Control and Stereoselective Syntheses

There is a lack of published research on the stereochemical control and stereoselective syntheses specifically involving this compound. The molecule itself does not possess a stereocenter. However, if it were to react with a chiral reagent or a prochiral substrate, the formation of stereoisomers would be possible.

Achieving stereochemical control in such reactions would likely require the use of chiral catalysts or auxiliaries. Asymmetric catalysis is a powerful tool for controlling the stereochemical outcome of a reaction, and its application to reactions involving this compound could enable the synthesis of enantiomerically enriched products. The principles of stereoselective synthesis are well-established and could theoretically be applied, but specific examples involving this compound are yet to be reported.

Utility in Complex Molecule Synthesis and Advanced Organic Materials

Application as a Chiral Building Block or Scaffold in Organic Synthesis

The N-Boc protected hydrazine (B178648) group is instrumental in asymmetric synthesis, where the goal is to create specific stereoisomers of a molecule. This functional group facilitates the enantioselective synthesis of valuable chiral molecules, such as β-hydrazino alcohols. In these reactions, N-Boc-hydrazine can be reacted with alcohols via in-situ aerobic dual oxidation combined with asymmetric organocatalysis, yielding products with high enantioselectivity. organic-chemistry.org This methodology avoids the traditional use of aldehydes and azodicarboxylates, offering a more atom-economical approach. organic-chemistry.org

Furthermore, derivatives of tert-butyl hydrazinecarboxylate serve as foundational scaffolds for creating libraries of functional polymers. For instance, Boc-protected acryloyl hydrazide can be polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgbham.ac.uk The resulting polymer has protected hydrazine side-chains that can be deprotected and subsequently modified, allowing for the introduction of a wide range of functional groups. rsc.orgbham.ac.uk This "post-polymerization modification" strategy is highly efficient for developing new materials for biomedical applications. bham.ac.uk

Precursor for Nitrogen-Containing Heterocycles and Other Bioactive Derivatives

Hydrazides, including Boc-protected variants like tert-Butyl 2-propylhydrazinecarboxylate, are fundamental synthons for constructing nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals. mdpi.com A primary application is in the synthesis of pyrazoles, which is typically achieved through a (3+2) cyclocondensation reaction with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org The hydrazine component provides two adjacent nitrogen atoms that form the core of the resulting five-membered heterocyclic ring. beilstein-journals.orgmdpi.com The reaction is highly modular, allowing for the synthesis of a diverse library of substituted pyrazoles by varying the hydrazine and dicarbonyl starting materials. mdpi.com

The Boc group offers a strategic advantage in these syntheses. It can be retained to yield an N-Boc-protected pyrazole (B372694) or removed under acidic conditions to provide the free N-H pyrazole, which can be further functionalized. orgsyn.org This versatility makes Boc-protected hydrazines valuable intermediates in medicinal chemistry for creating compounds with a broad range of biological activities. mdpi.comchemimpex.com

Synthesis of Histone Deacetylase (HDAC) Inhibitor Scaffolds

In the multi-step synthesis of complex pharmaceuticals, protecting groups are essential for masking reactive functional groups while other parts of the molecule are modified. The Boc group is widely used for this purpose due to its stability in many reaction conditions and its ease of removal under mild acidic conditions. nih.govnih.gov

This strategy is frequently employed in the synthesis of Histone Deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. The synthesis often involves building a scaffold that includes a linker and a zinc-binding group. nih.gov During this process, amine or hydrazine functionalities are commonly protected as tert-butyl carbamates. For example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed for HDAC8, tert-butyl protected carbamates are used as key intermediates. The Boc group is removed in a final step using trifluoroacetic acid to yield the active molecule. nih.gov

Formation of Other Chemically and Biologically Significant Molecules

The utility of tert-butyl hydrazinecarboxylate derivatives extends to the synthesis of various other bioactive molecules. They can be used to form hydrazones, which are known to possess a range of biological properties, including antioxidant activity. For instance, hydrazones derived from 6-tert-butyl-1,2,4-triazin-5-one have demonstrated significant potential as oxidative stress suppressors. pensoft.net

Additionally, N-Boc protected hydrazine diacids have been synthesized as key structural units for creating alpha-helix mimics. nih.gov These structures are important in chemical biology for studying and disrupting protein-protein interactions. The Boc-hydrazine backbone provides a rigid scaffold that can be functionalized to mimic the spatial arrangement of amino acid side chains in a natural alpha-helix. nih.gov

Role in Ligand Design and Synthesis for Metal Complexes

In coordination chemistry, the design of organic ligands is crucial for controlling the properties of metal complexes. The structural features of this compound make it and its derivatives attractive for ligand synthesis. The bulky tert-butyl group can impart specific steric and electronic properties to a ligand, influencing the coordination geometry and reactivity of the metal center. mdpi.com This steric hindrance can also enhance the solubility of the resulting complex in organic solvents and provide enantioselective control in catalysis. mdpi.com

The hydrazine moiety itself, or more commonly the corresponding hydrazone formed by condensation with a ketone or aldehyde, provides excellent nitrogen and oxygen donor atoms for coordinating to metal ions. mdpi.com Ligands incorporating tert-butyl groups and Schiff base (imine) functionalities have been used to create stable complexes with various transition metals, including nickel(II), copper(II), and cobalt(II). mdpi.comnih.gov These complexes are studied for applications in catalysis, materials science, and medicinal chemistry. mdpi.commdpi.com

Integration into Polymer and Materials Chemistry through Chemical Transformations

The tert-butyl carboxylate group plays a significant role in modern polymer and materials chemistry. It can act as an activating group for monomers in polymerization reactions and provide functionality to the resulting polymers.

One key application is in the anionic ring-opening polymerization (AROP) of tert-butyl aziridine-1-carboxylate (BocAz). The electron-withdrawing Boc group activates the aziridine (B145994) ring, enabling the synthesis of linear poly(BocAz). This polymer can then be deprotected using trifluoroacetic acid to produce linear polyethyleneimine, a valuable polymer with numerous industrial and biomedical applications. researchgate.netnih.govmdpi.com

In a different approach, monomers containing a Boc-hydrazide group, such as N'-(tert-butoxycarbonyl)acryloyl hydrazide, are used in controlled radical polymerization techniques like RAFT. rsc.orgbham.ac.uk This allows for the synthesis of well-defined polymers that serve as versatile scaffolds. After polymerization, the Boc groups can be removed to reveal reactive hydrazide side chains, which can be functionalized to create materials for drug delivery or other biological applications. rsc.orgbham.ac.uk Furthermore, the incorporation of tert-butyl groups into the backbone of polymers, such as aromatic polyimides, is a strategy used to create advanced materials like gas separation membranes with tailored properties. mdpi.com

Interactive Data Table: Applications of tert-Butyl Hydrazinecarboxylate Derivatives in Synthesis

| Application Area | Key Transformation / Technique | Resulting Molecule / Material Class | Key Feature of Hydrazinecarboxylate |

| Chiral Synthesis | Asymmetric Organocatalysis | Chiral β-Hydrazino Alcohols | Source of Nitrogen for Asymmetric Addition |

| Heterocycle Synthesis | (3+2) Cyclocondensation | Pyrazoles, Triazoles, Oxadiazoles | Precursor for N-N Bond in Heterocycle |

| Bioactive Scaffolds | Multi-step Synthesis with Protection | HDAC Inhibitors, Peptide Mimics | Boc Group for Protecting Reactive Moiety |

| Ligand Design | Coordination with Metal Ions | Transition Metal Complexes | N, O Donor Atoms for Chelation; Steric Control |

| Polymer Chemistry | RAFT / Anionic Polymerization | Functional Polymer Scaffolds | Activates Monomers; Provides Modifiable Side-Chains |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

For the parent compound, tert-butyl carbazate (B1233558), the ¹H NMR spectrum shows distinct signals that correspond to the different types of protons in the molecule. chemicalbook.com A sharp singlet for the nine equivalent protons of the tert-butyl group appears at approximately 1.46 ppm. chemicalbook.com The two protons of the terminal amino (-NH₂) group and the single proton of the secondary amine (-NH-) also produce characteristic signals. chemicalbook.com

In the case of tert-Butyl 2-propylhydrazinecarboxylate, the spectrum would be more complex due to the addition of the propyl group. The ¹H NMR spectrum would be expected to show:

A singlet for the tert-butyl group's nine protons.

Signals for the propyl group: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and another triplet for the methylene (-CH₂-) protons attached to the nitrogen.

A signal for the N-H proton.

The integration of these signals would correspond to the number of protons in each environment, confirming the structure.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For tert-butyl carbazate, characteristic signals are observed for the carbonyl carbon (C=O) at ~158.2 ppm, the quaternary carbon of the tert-butyl group at ~80.1 ppm, and the methyl carbons of the tert-butyl group at ~28.2 ppm. chemicalbook.com For this compound, additional signals corresponding to the three distinct carbon atoms of the propyl group would be present.

Table 1: Representative ¹H and ¹³C NMR Data for tert-Butyl Carbazate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.46 | Singlet | -C(CH₃)₃ |

| ¹H | 3.83 | Singlet | -NH₂ |

| ¹H | 6.73 | Singlet | -NH- |

| ¹³C | 28.2 | Quartet | -C(CH₃)₃ |

| ¹³C | 80.1 | Singlet | -C(CH₃)₃ |

| ¹³C | 158.2 | Singlet | -C=O |

Data obtained in CDCl₃ solvent. chemicalbook.com

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. For this compound (C₈H₁₈N₂O₂), the calculated molecular weight is 174.24 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 175.25.

Compounds containing the tert-butoxycarbonyl (Boc) protecting group exhibit characteristic fragmentation patterns. doaj.orgxml-journal.net Common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da) from the molecular ion.

Formation of the stable tert-butyl cation (C₄H₉⁺, 57 Da), which often appears as a prominent peak. doaj.org

Subsequent loss of carbon dioxide (CO₂, 44 Da) after the initial fragmentation. doaj.org

These predictable fragmentation patterns are invaluable for confirming the presence of the Boc group and for the structural elucidation of unknown compounds or impurities. doaj.orgxml-journal.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (calculated) | Description |

| [M+H]⁺ | 175.25 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 119.19 | Loss of isobutylene |

| [C₄H₉]⁺ | 57.11 | tert-butyl cation |

| [M-Boc+H]⁺ | 75.14 | Loss of the entire Boc group |

Chromatographic Analysis for Purity Determination and Separation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of pharmaceutical intermediates and other chemical compounds. cdc.gov These techniques separate components of a mixture based on their differential partitioning between a stationary phase (typically a C18-modified silica (B1680970) column in reversed-phase HPLC) and a liquid mobile phase. google.comrasayanjournal.co.in

For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. rasayanjournal.co.in The analysis would typically involve:

Stationary Phase: An octadecylsilane (B103800) (ODS or C18) column.

Mobile Phase: A gradient mixture of an aqueous solvent (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol).

Detection: A UV detector would be effective if the molecule possesses a chromophore, though for simple alkyl hydrazines, detection can be challenging. scribd.com Coupling the chromatograph to a mass spectrometer (LC-MS) provides universal and highly sensitive detection.

A successful analysis of a pure sample of this compound would yield a single, sharp, and symmetrical peak in the chromatogram, indicating the absence of significant impurities.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H bond of the secondary amine.

C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) are due to the C-H bonds in the propyl and tert-butyl groups.

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamate (B1207046) moiety.

C-O Stretching: An absorption in the 1200-1300 cm⁻¹ region is characteristic of the C-O bond of the ester group.

N-H Bending: A band around 1500-1600 cm⁻¹ can be attributed to the bending vibration of the N-H bond.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3400 | N-H | Stretching |

| 2850-2980 | C-H (alkyl) | Stretching |

| 1680-1720 | C=O (carbamate) | Stretching |

| 1500-1600 | N-H | Bending |

| 1200-1300 | C-O | Stretching |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state molecule. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While no crystal structure for this compound has been reported, the structure of the parent compound, tert-butyl carbazate, has been determined. mdpi.comcore.ac.uk The analysis revealed a monoclinic crystal system with the space group P2₁/c. mdpi.comcore.ac.uk The crystal structure is characterized by extensive hydrogen bonding, where the amine hydrogens form bonds with the carbonyl oxygens of adjacent molecules, creating infinite chains within the crystal lattice. mdpi.comcore.ac.uk

Should single crystals of this compound be obtained, XRD analysis would provide unambiguous confirmation of its covalent structure and reveal how the molecules pack in the solid state, including the influence of the propyl group on the crystal packing and hydrogen bonding network.

Computational Chemistry and Theoretical Modeling Studies

Molecular Geometry and Conformational Analysis

Conformational analysis of N-Boc protected hydrazines reveals the presence of multiple low-energy conformations. The rotation around the N-N and N-C bonds gives rise to various conformers. Computational studies on similar N-Boc protected compounds have shown that the boat and chair conformations of the piperidone ring are key considerations in determining the most stable structure. For tert-butyl 2-propylhydrazinecarboxylate, the orientation of the tert-butyl and propyl groups relative to the carbazate (B1233558) core will dictate the preferred conformation. The relative energies of these conformers can be calculated to identify the most stable, or ground-state, geometry.

Table 1: Predicted Bond Lengths and Angles for a Representative Conformer of this compound

| Parameter | Predicted Value (DFT) |

|---|---|

| N-N Bond Length | ~1.42 Å |

| N-C (Boc) Bond Length | ~1.38 Å |

| C=O (Boc) Bond Length | ~1.22 Å |

| N-N-C Angle | ~117° |

| N-C=O Angle | ~123° |

Note: These are representative values based on calculations of similar structures and may vary depending on the specific conformer and level of theory used.

Reaction Mechanism Predictions and Transition State Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. This allows for a detailed understanding of the reaction pathway and the energy barriers that must be overcome.

For instance, the acylation or alkylation of the hydrazine (B178648) nitrogen atoms can be modeled to determine the most likely site of reaction and the associated activation energies. Transition state theory, combined with quantum chemical calculations, can provide quantitative predictions of reaction rates. The elucidation of transition state structures offers insights into the geometry of the molecule at the peak of the energy barrier, which is crucial for understanding the factors that control the reaction's feasibility and selectivity. Studies on related hydrazine derivatives have successfully employed these methods to rationalize reaction outcomes.

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of this compound governs its reactivity. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's nucleophilic and electrophilic character. The energy and spatial distribution of these frontier orbitals can predict the most probable sites for chemical reactions.

For this compound, the HOMO is likely to be localized on the nitrogen atoms of the hydrazine moiety, indicating their nucleophilic nature. The LUMO, conversely, may be associated with the carbonyl group of the Boc protecting group, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. Various electronic parameters, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity.

Table 2: Calculated Electronic Properties of a Representative Hydrazine Derivative

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability |

| Electronegativity (χ) | 2.65 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 | Resistance to change in electron distribution |

Note: Values are illustrative and based on general findings for similar compounds.

Correlation of Computational Data with Experimental Spectroscopic Results

A critical application of computational chemistry is the validation and interpretation of experimental data. Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra. For example, the vibrational frequencies calculated using DFT can be correlated with the peaks observed in an infrared (IR) spectrum. This correlation aids in the assignment of specific vibrational modes to the experimental absorption bands.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. The good agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. Discrepancies between theoretical and experimental results can, in turn, point to specific molecular interactions or environmental effects not accounted for in the computational model, leading to a more refined understanding of the molecule's behavior. Such correlative studies have been successfully applied to a wide range of organic molecules, including derivatives of hydrazine. scirp.org

Conclusion and Future Perspectives in Research on Tert Butyl 2 Propylhydrazinecarboxylate

Summary of Key Academic Contributions and Research Progress

A thorough examination of published academic and patent literature indicates a notable lack of specific studies focused on tert-Butyl 2-propylhydrazinecarboxylate. While the broader class of hydrazinecarboxylates, particularly tert-butyl carbazate (B1233558), has been extensively studied and utilized in organic synthesis, this specific N-propylated derivative has not garnered significant attention from the research community. Consequently, there are no key academic contributions or milestones in research progress to report directly for this compound. Its primary role appears to be as a potential building block or intermediate in synthetic chemistry, though documented examples of its use are scarce.

The limited availability of dedicated research on this compound means that its synthetic utility and reaction scope are largely unexplored. The scientific community has yet to publish significant findings on its application in areas such as medicinal chemistry, materials science, or catalysis, where other hydrazine (B178648) derivatives have found utility.

Emerging Research Avenues and Untapped Potential for the Compound

The untapped potential of this compound lies in the synergistic reactivity of its Boc-protected hydrazine and N-propyl functionalities. Several emerging research avenues can be envisioned:

Asymmetric Catalysis: The chiral center that could be introduced at the propyl group or the nitrogen atom could make derivatives of this compound interesting ligands for asymmetric catalysis. The development of chiral variants could open doors to its use in stereoselective transformations.

Pharmaceutical Scaffolds: Hydrazine derivatives are present in a number of biologically active compounds. The unique substitution pattern of this compound could be exploited to synthesize novel molecular scaffolds for drug discovery programs. Its potential as a precursor to heterocyclic systems is a particularly promising area for exploration.

Combinatorial Chemistry: The relative simplicity of the molecule makes it a suitable candidate for inclusion in combinatorial libraries for high-throughput screening. Derivatization at the secondary amine after potential deprotection of the Boc group could rapidly generate a diverse set of compounds for biological evaluation.

Prognosis for Novel Chemical Transformations and Advanced Synthetic Applications

The future of this compound in synthetic chemistry will depend on the development of novel chemical transformations that leverage its specific structure. Prognostications for its advanced applications include:

C-H Activation: The propyl group presents multiple sites for C-H activation and functionalization, a burgeoning field in organic synthesis. The development of selective catalytic methods to modify the propyl chain could lead to a range of valuable and complex derivatives.

Electrochemistry: The electrochemical properties of hydrazine derivatives are well-documented. Investigating the electrochemical behavior of this compound could lead to its application in electrosynthesis or as a redox mediator.

Flow Chemistry: The synthesis and derivatization of this compound could be adapted to continuous flow processes, offering advantages in terms of safety, scalability, and reaction control. This could make its derivatives more accessible for various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-propylhydrazinecarboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives react with propyl-substituted acyl chlorides (e.g., propionyl chloride) under anhydrous conditions. A two-step procedure is common: (1) protection of hydrazine with a tert-butyloxycarbonyl (Boc) group and (2) coupling with a propyl-containing electrophile. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1 hydrazine:acyl chloride) are critical for minimizing side products .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC. Post-synthesis purification via silica gel chromatography or recrystallization improves purity (>95%) .

Q. What key structural features of tert-butyl 2-propylhydrazinecarboxylate influence its reactivity in organic synthesis?

- Functional Groups :

- Boc group : Enhances solubility in organic solvents and stabilizes the hydrazine moiety against degradation.

- Propyl chain : Modulates steric and electronic effects during nucleophilic attacks or cross-coupling reactions.

- Hydrazinecarboxylate core : Participates in hydrogen bonding and coordination with metal catalysts .

- Comparative Data :

| Substituent (R) | Reactivity with Electrophiles | Stability in Aqueous Media |

|---|---|---|

| Propyl (C₃H₇) | Moderate | High (pH 6–8) |

| Fluorobenzoyl | High (due to electron withdrawal) | Moderate |

| Pyranyl | Low (steric hindrance) | High |

Q. How is tert-butyl 2-propylhydrazinecarboxylate applied in studying biological interactions?

- Applications :

- DNA/Protein Labeling : The hydrazine group forms stable Schiff bases with carbonyl-containing biomolecules, enabling fluorescent tagging for imaging studies .

- Enzyme Inhibition : Acts as a scaffold for designing transition-state analogs targeting hydrolases or oxidoreductases. For example, derivatives inhibit trypsin-like proteases with IC₅₀ values <10 µM .

- Experimental Design : Incubate the compound with target proteins (1–100 µM) in buffered solutions (pH 7.4) and monitor binding via SPR or fluorescence quenching .

Advanced Research Questions

Q. How can reaction conditions be tailored to synthesize enantiomerically pure tert-butyl 2-propylhydrazinecarboxylate derivatives?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during the acylation step. Enantiomeric excess (>90%) is confirmed via chiral HPLC or polarimetry .

- Case Study : A Boc-protected hydrazine derivative synthesized with (S)-BINOL achieved 92% ee under optimized conditions (40°C, toluene, 24 h) .

Q. What advanced analytical techniques validate the structural integrity and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons) and absence of rotamers .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 216.28) .

- X-ray Crystallography : Resolves axial vs. equatorial Boc group conformations, critical for reactivity studies .

Q. What are the key challenges in handling tert-butyl 2-propylhydrazinecarboxylate, and how are they mitigated?

- Challenges :

- Moisture Sensitivity : Hydrolysis of the Boc group in humid environments.

- Thermal Instability : Decomposition above 80°C.

- Mitigation Strategies :

- Store at –20°C in desiccated containers under argon .

- Use explosion-proof equipment and grounded containers during large-scale synthesis .

Q. How do structural modifications (e.g., halogenation) alter the pharmacological activity of this compound?

- Case Study : Fluorination at the propyl chain (to CF₃) increases metabolic stability (t₁/₂ from 2 h to 6 h in liver microsomes) but reduces solubility. Chlorination enhances kinase inhibition (Ki 0.5 µM vs. 5 µM for parent compound) .

- Data :

| Derivative | Solubility (mg/mL) | LogP | IC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | 15 | 2.1 | 10 |

| CF₃-Substituted | 5 | 3.8 | 8 |

| Cl-Substituted | 12 | 2.5 | 0.5 |

Q. What computational methods support conformational analysis of tert-butyl 2-propylhydrazinecarboxylate in solution?

- DFT/MD Simulations : Predict axial-equilibrium conformers of the Boc group. Explicit solvent models (e.g., water, DMSO) are essential for accuracy. Low-temperature NMR (–40°C) corroborates computed energy barriers (ΔG‡ ~12 kcal/mol) .

- Application : Simulations guide the design of derivatives with locked conformations for enhanced target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.